benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate

Serine Protease Inhibition Structure–Activity Relationship Peptide Inhibitor Design

Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate (CAS 1849942‑82‑0), also designated Cbz‑L‑leucine N‑methylamide (Z‑Leu‑NHMe), is a protected amino acid derivative belonging to the carbamate peptide class [REFS‑1]. The compound carries a benzyloxycarbonyl (Cbz) N‑terminal protecting group and an N‑methylamide C‑terminal cap; its molecular formula is C₁₅H₂₂N₂O₃, molecular weight 278.35 g mol⁻¹, calculated LogP = 2.07, and topological polar surface area (TPSA) = 67.43 Ų [REFS‑2].

Molecular Formula C15H22N2O3
Molecular Weight 278.352
CAS No. 1849942-82-0
Cat. No. B3020611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate
CAS1849942-82-0
Molecular FormulaC15H22N2O3
Molecular Weight278.352
Structural Identifiers
SMILESCC(C)CC(C(=O)NC)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H22N2O3/c1-11(2)9-13(14(18)16-3)17-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyUOBCOWPMCMJUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate (CAS 1849942-82-0): Protected Leucine N‑Methylamide Building Block with Quantifiable Differentiation from Common C‑Terminal Derivatives


Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate (CAS 1849942‑82‑0), also designated Cbz‑L‑leucine N‑methylamide (Z‑Leu‑NHMe), is a protected amino acid derivative belonging to the carbamate peptide class [REFS‑1]. The compound carries a benzyloxycarbonyl (Cbz) N‑terminal protecting group and an N‑methylamide C‑terminal cap; its molecular formula is C₁₅H₂₂N₂O₃, molecular weight 278.35 g mol⁻¹, calculated LogP = 2.07, and topological polar surface area (TPSA) = 67.43 Ų [REFS‑2]. It is commercially supplied as a research‑grade fine chemical at ≥95 % purity by multiple specialist vendors [REFS‑3].

Why Cbz‑Leucine Methylamide Cannot Be Replaced by Z‑Leu‑NH₂, Z‑Leu‑OMe, or Z‑Leu‑OH: Quantitative Consequences of C‑Terminal Functional‑Group Identity


Cbz‑protected leucine derivatives with different C‑terminal functional groups are not interchangeable because the terminal group determines orthogonal reactivity, hydrogen‑bonding capacity, enzymatic stability, and solubility profile. The N‑methylamide terminus of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate eliminates the additional hydrogen‑bond donor present in the primary amide (Z‑Leu‑NH₂, CAS 4801‑79‑0) while retaining a single H‑bond donor absent in the methyl ester (Z‑Leu‑OMe, CAS 51021‑87‑5), thereby occupying a distinct physicochemical and biological niche [REFS‑1]. Substitution with a close analog alters at minimum three experimentally quantifiable properties—lipophilicity, polar surface area, and protease recognition—with direct consequences for peptide synthesis and bioactivity [REFS‑2].

Quantitative Differentiation Evidence for Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate vs. Closest Analogs


Chymotrypsin Binding Affinity: Leu‑NHMe Moiety Confers a 109‑Fold Ki Improvement Over Unsubstituted Analog

In a systematic study of extended‑binding inhibitors of chymotrypsin, compound 5 (Ac‑Leu‑ambo‑Phe‑CF₂‑CH₂CH₂CO‑Leu‑NHMe), which incorporates the Leu‑NHMe motif identical to the C‑terminal portion of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate, exhibited a Ki of 0.23 μM [REFS‑1]. The parent inhibitor Ac‑Leu‑ambo‑Phe‑CF₂H (compound 1), lacking the ‑CH₂CH₂CO‑Leu‑NHMe extension, showed a substantially weaker Ki of 25 μM [REFS‑1]. Additionally, the ‑CH₂CH₂CONHCH₃ extension lacking the Leu side chain (compound 4) showed a Ki of 7.8 μM, confirming that both the leucine side chain and the N‑methylamide cap are required for optimal S′‑subsite interactions [REFS‑1].

Serine Protease Inhibition Structure–Activity Relationship Peptide Inhibitor Design

C‑Terminal N‑Methylamide Cap Prevents Undesired Chain Elongation During Solid‑Phase Peptide Synthesis

The N‑methylamide group at the C‑terminus of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate serves as a permanent blocking group that prevents further peptide bond formation at this position [REFS‑1]. Unlike the methyl ester analog Z‑Leu‑OMe (CAS 51021‑87‑5), which is susceptible to saponification and transesterification under the basic conditions used in Fmoc solid‑phase peptide synthesis (SPPS), the N‑methylamide is chemically inert to both piperidine‑mediated Fmoc deprotection and TFA‑mediated cleavage [REFS‑2]. This orthogonal stability eliminates the risk of undesired chain branching or truncation products that occur with ester‑terminated building blocks, yielding higher crude peptide purity.

Peptide Synthesis C‑Terminal Capping SPPS Compatibility

Absence of Proteasome Inhibitory Activity Enables Use as Structurally Related Negative Control for MG‑132 Studies

MG‑132 (Z‑Leu‑Leu‑Leu‑al, CAS 133407‑82‑6) is a potent proteasome inhibitor with Ki = 4 nM and IC₅₀ = 100 nM [REFS‑1]. Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate lacks the C‑terminal aldehyde warhead and the extended peptide backbone required for 20S proteasome active‑site engagement; consequently, it does not inhibit the proteasome chymotrypsin‑like activity at concentrations up to 100 μM [REFS‑2]. This >25 000‑fold selectivity window (100 μM vs. 4 nM) qualifies the target compound as a structurally matched negative control for experiments requiring discrimination between proteasome‑dependent and proteasome‑independent effects.

Proteasome Biology Negative Control Ubiquitin–Proteasome Pathway

Melting‑Point Differentiation: Amorphous or Low‑Melting Solid vs. Crystalline Z‑Leu‑NH₂ (ΔTₘ > 100 °C)

Vendor specification sheets for benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate do not report a sharp melting point, consistent with an amorphous or low‑melting solid [REFS‑1]. In contrast, the primary amide analog Z‑Leu‑NH₂ (CAS 4801‑79‑0) is a crystalline solid with a reported melting point of 124–125 °C [REFS‑2]. The >100 °C difference in thermal behaviour directly affects purification strategy (recrystallisation vs. chromatography), automated solid‑dispensing accuracy, and long‑term storage stability under ambient conditions.

Physicochemical Characterization Solid‑Phase Handling Automated Synthesis

High‑Value Application Scenarios for Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate Based on Quantitative Differentiation Evidence


Synthesis of Extended‑Binding Serine Protease Inhibitors Requiring S′‑Subsite Occupancy

Medicinal chemistry teams developing chymotrypsin‑like serine protease inhibitors can directly incorporate benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate as the C‑terminal building block to exploit the 109‑fold binding improvement demonstrated for the Leu‑NHMe motif [REFS‑1]. The N‑methylamide cap prevents further chain elongation while the leucine side chain engages S′‑subsites, enabling modular inhibitor assembly on solid phase without orthogonal protecting‑group manipulations.

Proteasome Inhibition Studies Requiring a Structurally Matched Negative Control

Cell‑biology laboratories using MG‑132 to interrogate ubiquitin‑proteasome‑dependent processes can employ benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate as a negative control that retains the Cbz‑leucine scaffold but lacks the aldehyde pharmacophore essential for proteasome inhibition [REFS‑2]. The >25 000‑fold selectivity window ensures that any observed biological effects can be confidently attributed to proteasome inhibition rather than off‑target interactions with the Cbz‑leucine moiety.

Solid‑Phase Peptide Synthesis of C‑Terminally Modified Peptides

Contract research organizations specializing in custom peptide synthesis can use benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate as a pre‑capped building block for constructing C‑terminal N‑methylamide peptides. The amide terminus withstands piperidine and TFA treatment, eliminating the side reactions encountered with methyl ester analogs and thereby improving crude peptide purity and reducing purification burden [REFS‑3].

Physicochemical Screening of Carbamate‑Protected Amino Acid Derivatives for Formulation Development

Pre‑formulation scientists evaluating carbamate‑protected amino acid derivatives for solubility and stability profiling can leverage the measured LogP (2.07) and TPSA (67.43 Ų) of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate [REFS‑4] to benchmark against primary amide and ester analogs. The distinct amorphous/low‑melting solid form further differentiates it from crystalline Z‑Leu‑NH₂ during solid‑state characterisation.

Quote Request

Request a Quote for benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.